2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,5-dimethylanilino)acetic acid
Overview
Description
2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,5-dimethylanilino)acetic acid: is an organic compound that belongs to the class of sulfonyl glycine derivatives This compound is characterized by the presence of a sulfonyl group attached to a glycine moiety, with additional aromatic substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,5-dimethylanilino)acetic acid typically involves the following steps:
Formation of the sulfonyl chloride intermediate: This step involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with 3,5-dimethylaniline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Coupling with glycine: The sulfonyl chloride intermediate is then reacted with glycine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the aromatic rings. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation, using reagents like nitric acid and halogens, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,5-dimethylanilino)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving sulfonyl and glycine moieties. It may also serve as a model compound for studying the metabolism of sulfonyl glycine derivatives in living organisms.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,5-dimethylanilino)acetic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in enzymes, potentially inhibiting their activity. The glycine moiety may also play a role in binding to receptors or transporters, modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dimethylphenyl)-N-[(2-methoxyphenyl)sulfonyl]glycine
- N-(3,5-dimethylphenyl)-N-[(2-methylphenyl)sulfonyl]glycine
- N-(3,5-dimethylphenyl)-N-[(2-chlorophenyl)sulfonyl]glycine
Uniqueness
2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,5-dimethylanilino)acetic acid is unique due to the presence of both methoxy and methyl groups on the aromatic ring, which can influence its reactivity and interactions with biological targets. The combination of these substituents with the sulfonyl glycine structure provides distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,5-dimethylanilino)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-12-5-6-16(24-4)17(10-12)25(22,23)19(11-18(20)21)15-8-13(2)7-14(3)9-15/h5-10H,11H2,1-4H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAJGRBEXJEIHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC(=O)O)C2=CC(=CC(=C2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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